molecular formula C15H17ClN2O4 B5242698 2-methoxyethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

2-methoxyethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5242698
M. Wt: 324.76 g/mol
InChI Key: PVDYNVRGPXFECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves reactions like cyclization and chloridization, utilizing raw materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride under optimized conditions to achieve high purity and yield. These processes highlight the intricate methods needed to construct the pyrimidine core and introduce specific functional groups essential for the compound's unique properties (Liu Guo-ji, 2009).

Molecular Structure Analysis

X-ray crystallography and single-crystal diffraction techniques have been pivotal in characterizing the molecular structure of similar compounds. For instance, studies on pyrimidine derivatives have elucidated boat conformations of the pyrimidine ring and detailed geometric parameters like bond lengths and angles, providing insights into the molecule's three-dimensional arrangement and electronic structure (Huanmei Guo & Jie Shun, 2004).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives towards various reagents reflects the compound's versatile nature. For example, acetylation, formylation, and reactions with primary and heterocyclic amines have been used to explore the chemical behavior of pyrimidine compounds, leading to a diverse array of products with potential biological activity. These reactions underscore the compound's ability to undergo transformations that significantly alter its chemical and physical properties, laying the groundwork for its application in various domains (O. Farouk, M. Ibrahim, & N. M. El-Gohary, 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods of synthesizing it .

properties

IUPAC Name

2-methoxyethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c1-9-12(14(19)22-7-6-21-2)13(18-15(20)17-9)10-4-3-5-11(16)8-10/h3-5,8,13H,6-7H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDYNVRGPXFECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.